molecular formula C29H27N7O4S B605589 Arry-380 CAS No. 937265-83-3

Arry-380

Cat. No.: B605589
CAS No.: 937265-83-3
M. Wt: 569.6 g/mol
InChI Key: QVMNYGOVNWWFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARRY-380 (also known as Tucatinib, ONT-380, or Irbinitinib) is an oral, potent, selective, reversible, and ATP-competitive small-molecule inhibitor of ErbB-2 (HER2). It demonstrates high potency with IC50 values of 8 nM for HER2 and 7 nM for the truncated p95 HER2 variant in cell-based assays, showing approximately 500-fold selectivity for HER2 over EGFR. This selectivity is a key research advantage as it may reduce off-target effects associated with EGFR inhibition, such as skin rash and gastrointestinal toxicity. This compound powerfully blocks the phosphorylation of HER2 and its downstream effectors, making it a valuable tool for studying HER2-driven oncogenesis. Its activity against the p95-HER2 truncation, which can cause resistance to other therapies like trastuzumab, adds to its significant research value. In vivo studies show that this compound significantly inhibits tumor growth in multiple HER2-dependent xenograft models, including breast (BT-474), ovarian (SKOV-3), and gastric (N87) carcinomas. It has also demonstrated activity in intracranial tumor models, indicating potential for researching HER2-positive brain metastases. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMNYGOVNWWFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239555
Record name ARRY-380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937265-83-3
Record name ARRY-380
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937265833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ARRY-380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-((1,2,4)TRIAZOLO(1,5-A)PYRIDIN-7-YLOXY)-3-METHYLPHENYL)-6-(5-(((2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)FURAN-2-YL)QUINAZOLIN-4-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H32S1659ED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthetic routes and reaction conditions for ARRY-380 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of organic reactions involving the formation of a small molecule tyrosine kinase inhibitor . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Biochemical Interaction Mechanism

ARRY-380 functions as a reversible, ATP-competitive inhibitor targeting the ATP-binding pocket of HER2 kinase. This interaction prevents phosphorylation of downstream signaling molecules, such as AKT and ERK, which are critical for cell proliferation and survival in HER2-positive cancers .

Target IC₅₀ (nM) Selectivity vs. EGFR
HER28500-fold
p95-HER2 (truncated form)7

Data from preclinical studies .

Inhibition of Downstream Signaling

This compound blocks HER2-mediated phosphorylation events:

  • Phosphorylation inhibition : Reduces activation of AKT (protein kinase B) and MAPK pathways, leading to apoptosis in HER2-overexpressing cells .
  • Truncated HER2 activity : Maintains efficacy against p95-HER2, a constitutively active form linked to trastuzumab resistance .

Pharmacokinetic and Metabolic Stability

In clinical trials, this compound demonstrated favorable pharmacokinetics:

  • Half-life : 5.38 hours .
  • Dose proportionality : Exposure increases linearly with doses up to 600 mg BID .
  • Metabolic pathway : Primarily metabolized by CYP3A4/5 enzymes, with minimal renal excretion .

Preclinical Efficacy in Cancer Models

Model Dose (mg/kg/d) Tumor Growth Inhibition (TGI) Partial Regressions
BT-474 (breast cancer)5050%
BT-474 (breast cancer)10096%9/12 animals
SKOV-3 (ovarian cancer)10089%

Results from xenograft studies .

Clinical Antitumor Activity

In a Phase I trial (NCT02025192) involving HER2-positive metastatic breast cancer (MBC) patients:

  • Response rate : 14% (partial responses) at the MTD (600 mg BID) .
  • Clinical benefit rate : 27% (PR + stable disease ≥24 weeks) .

Comparison with Similar Compounds

ARRY-380 vs. Lapatinib

Parameter This compound (Tucatinib) Lapatinib
Target Specificity Selective HER2 inhibitor (500× selectivity over EGFR) Dual EGFR/HER2 inhibitor
BBB Penetration High; achieves therapeutic CNS concentrations Limited; requires BBB disruption
Preclinical Activity 96% TGI in BT-474 xenografts at 100 mg/kg/d 45% TGI in BT-474 models
Brain Metastasis Efficacy 69% survival in BT-474 intracranial model 8% survival in same model
Clinical Safety Grade 1–2 GI toxicity; no cardiac events Frequent diarrhea, rash, cardiac toxicity

Key Findings :

  • This compound’s selectivity reduces EGFR-related toxicities (e.g., rash, diarrhea) and enhances CNS efficacy .

This compound vs. Neratinib

Parameter This compound (Tucatinib) Neratinib
Target Specificity HER2-selective Pan-HER (EGFR, HER2, HER4)
Brain Metastasis Efficacy 69% survival in BT-474 intracranial model 23% survival in same model
Clinical Safety Low-grade liver enzyme elevations High-grade diarrhea (Grade 3: 40% of patients)

Key Findings :

  • Neratinib’s pan-HER activity increases toxicity, limiting its tolerability .
  • This compound’s CNS penetration and selectivity make it preferable for HER2+ brain metastases .

This compound vs. Afatinib

Parameter This compound (Tucatinib) Afatinib
Target Specificity HER2-selective Pan-HER (EGFR, HER2, HER4)
AKT Pathway Suppression Partial AKT inhibition; enhanced apoptosis with trastuzumab Broad AKT/ERK suppression but higher toxicity
Clinical Use MBC with brain metastases Primarily EGFR-mutant NSCLC

Key Findings :

  • Afatinib’s pan-HER inhibition causes dose-limiting toxicities (e.g., mucositis, rash), restricting its utility in HER2+ cancers .
  • This compound’s combination with trastuzumab enhances apoptosis via dual HER2 kinase and heterodimer inhibition .

Combination Therapy Potential

  • With Trastuzumab : this compound + trastuzumab achieved 100% TGI in BT-474 models, outperforming lapatinib combinations .
  • With Chemotherapy : this compound + docetaxel showed 81% TGI vs. 55% for docetaxel alone .
  • With Bevacizumab : Synergistic anti-angiogenic effects (80% TGI in SKOV-3 models) .

Data Tables

Table 1: Preclinical and Molecular Comparison

Compound Target Specificity IC50 (HER2) Selectivity (HER2/EGFR) Brain Metastasis Efficacy (Survival Rate)
This compound HER2-selective 8 nM 500× 69–75%
Lapatinib EGFR/HER2 10.2 nM 8%
Neratinib Pan-HER 8.9 nM <10× 23%

Table 2: Clinical Trial Outcomes

Compound Phase I Clinical Benefit Rate (HER2+ MBC) Common Adverse Events (Grade ≥3) CNS Activity
This compound 27% ALT/AST elevation (5%) Yes
Lapatinib 6% CNS response rate Diarrhea (14%), rash (10%) Limited
Neratinib 29% Diarrhea (40%) Moderate

Biological Activity

ARRY-380, also known as Tucatinib, is a potent, selective small-molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. This compound has garnered attention due to its potential efficacy in treating HER2-positive cancers, particularly metastatic breast cancer (MBC). Its mechanism of action involves reversible inhibition of HER2 signaling pathways, which are crucial for tumor growth and survival.

This compound functions as an ATP-competitive inhibitor , specifically targeting the ATP-binding site of the HER2 kinase. This interaction prevents the phosphorylation of downstream signaling molecules, leading to inhibited cell proliferation and survival. The compound demonstrates a high selectivity for HER2 over the epidermal growth factor receptor (EGFR), with a reported 500-fold preference in cellular assays.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits HER2 phosphorylation with an IC50 of approximately 21 nM in cultured BT474 cells. Additionally, it has been demonstrated to induce apoptosis and inhibit the growth of these cells significantly .

In Vivo Studies

Multiple preclinical models have been utilized to assess the efficacy of this compound:

  • Breast Cancer Models : In BT474 xenograft models, this compound exhibited a dose-dependent tumor growth inhibition (TGI) with significant results:
    • 50 mg/kg/day : 50% TGI
    • 100 mg/kg/day : 96% TGI with complete responses in several cases .
  • Ovarian Cancer Models : The SKOV-3 model also showed promising results:
    • 50 mg/kg BID : 39% TGI
    • 100 mg/kg BID : 96% TGI with partial regressions observed in all subjects .
  • Gastric Cancer Models : Efficacy was similarly noted in gastric carcinoma models, reinforcing the compound's broad-spectrum activity against HER2-positive tumors.

Phase I Clinical Trials

A Phase I study evaluated this compound's safety, tolerability, pharmacokinetics (PK), and antitumor activity in patients with HER2-positive advanced solid tumors. Key findings include:

  • Maximum Tolerated Dose (MTD) : Determined to be 600 mg BID , with common adverse effects including nausea (56%), diarrhea (52%), and fatigue (50%) .
  • Response Rates : Among evaluable patients with HER2-positive MBC, a clinical benefit rate of 27% was observed, indicating notable antitumor activity even in heavily pretreated populations .

Summary of Findings

Study TypeModelDose RangeTGI (%)Notes
In VitroBT474N/AN/AIC50 = 21 nM for HER2 phosphorylation
In VivoBT47450 mg/kg/day50%Complete response in some cases
In VivoBT474100 mg/kg/day96%Significant partial regressions
In VivoSKOV-350 mg/kg BID39%All animals showed partial regressions
In VivoSKOV-3100 mg/kg BID96%Partial responses in all animals
Clinical TrialHER2-positive MBC600 mg BIDN/AClinical benefit rate of 27%

Q & A

Q. What is the molecular mechanism of ARRY-380 in inhibiting HER2 signaling, and how does this inform experimental design?

this compound selectively inhibits HER2 kinase activity by competitively binding to the ATP-binding site, blocking downstream phosphorylation of Akt. Its selectivity (500-fold for HER2 over EGFR) minimizes off-target effects, making it suitable for studying HER2-driven pathways . For experimental design:

  • Use HER2-overexpressing cell lines (e.g., SKOV-3) to validate target engagement via Western blotting for phosphorylated HER2 and Akt.
  • Compare results with EGFR-overexpressing models to confirm selectivity.
  • Reference IC50 values (8 nM for HER2) to optimize dosing in vitro .

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in HER2-positive tumor models?

  • Model selection : Use xenografts (e.g., SKOV-3 tumors in mice) to mirror human HER2+ cancers.
  • Dosing : Administer this compound orally at 50–100 mg/kg/day, as these doses achieve significant tumor growth inhibition (50–96% TGI) .
  • Combination therapy : Co-administer with trastuzumab to assess synergy (e.g., 98% TGI with complete regressions in 9/12 animals at 50 mg/kg/day) .
  • Endpoint metrics : Monitor tumor volume, survival rates, and brain pErbB2 levels to evaluate CNS penetration .

Q. What statistical approaches are critical for analyzing contradictory data in this compound studies?

  • Survival analysis : Use Kaplan-Meier curves and log-rank tests to compare treatment groups, as done in HER2 amplification studies .
  • Multivariate regression : Adjust for confounders (e.g., hormonal receptor status) to isolate this compound’s effect on relapse and survival .
  • Dose-response modeling : Apply nonlinear regression to quantify TGI and EC50 values from in vivo data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy across HER2-truncated (p95-HER2) and full-length HER2 models?

  • Hypothesis testing : Compare this compound’s activity in p95-HER2 vs. full-length HER2 cell lines using proliferation assays and phospho-proteomic profiling .
  • Experimental controls : Include lapatinib (dual HER2/EGFR inhibitor) to differentiate HER2-specific effects.
  • Data normalization : Use HER2 expression levels (IHC or qPCR) to stratify results by receptor status .

Q. What methodologies optimize this compound’s pharmacokinetic/pharmacodynamic (PK/PD) profiling in preclinical studies?

  • PK sampling : Collect plasma and tumor tissue at staggered timepoints to calculate AUC, Cmax, and half-life.
  • PD biomarkers : Quantify phosphorylated HER2 in tumors via ELISA or multiplex assays .
  • CNS penetration : Measure this compound and metabolite levels in brain tissue to assess blood-brain barrier penetration .

Q. How should researchers design studies to investigate this compound resistance mechanisms?

  • Long-term exposure : Treat HER2+ cell lines with this compound for 6–12 months, then perform RNA-seq or CRISPR screens to identify resistance drivers.
  • Cross-talk analysis : Evaluate compensatory pathways (e.g., PI3K/mTOR or ERK) via phospho-kinase arrays.
  • In vivo validation : Generate resistant xenografts and test combination therapies (e.g., this compound + PI3K inhibitors) .

Q. What strategies validate this compound’s selectivity in complex biological systems?

  • Proteome-wide profiling : Use kinase inhibitor bead arrays to assess off-target binding .
  • Genetic knockdown : Silence HER2 via siRNA/shRNA and compare this compound’s efficacy to confirm target dependence.
  • Cross-species models : Test this compound in HER2-humanized mouse models to exclude species-specific biases .

Methodological Frameworks

Q. How to formulate a research question on this compound’s role in HER2+ brain metastases?

  • Step 1 : Review literature on HER2+ CNS invasion and existing therapies (e.g., trastuzumab’s poor BBB penetration) .
  • Step 2 : Define the gap: Does this compound improve intracranial response rates compared to standard therapies?
  • Step 3 : Design a comparative study using orthotopic brain metastasis models and MRI-based tumor monitoring .

Q. What criteria ensure rigor in replicating this compound studies from primary literature?

  • Protocol alignment : Match cell lines, dosing schedules, and endpoints to the original study .
  • Data transparency : Publish raw data (e.g., tumor measurements, survival curves) to enable meta-analysis .
  • Independent validation : Collaborate with external labs to confirm key findings .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., tumor volumes, survival days) in appendices, with processed data (mean TGI, p-values) in the main text .
  • Figures : Use dose-response curves for in vivo efficacy and Western blot images for target validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arry-380
Reactant of Route 2
Arry-380

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.